molecular formula C15H25ClN4O3 B2618908 (4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone hydrochloride CAS No. 1396748-65-4

(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone hydrochloride

Cat. No.: B2618908
CAS No.: 1396748-65-4
M. Wt: 344.84
InChI Key: ZYWKYWSDHDYPMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone hydrochloride is a complex organic compound that features a piperazine ring, a pyrazole ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone hydrochloride typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones or β-keto esters.

    Final Coupling: The final coupling of the piperazine and pyrazole moieties can be achieved through nucleophilic substitution reactions, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biology, the compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicine, the compound may have potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone hydrochloride likely involves its interaction with specific molecular targets such as enzymes or receptors. The piperazine and pyrazole rings can facilitate binding to these targets, potentially modulating their activity. The cyclopropyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone hydrochloride
  • (4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3-methyl-1H-pyrazol-4-yl)methanone hydrochloride

Uniqueness

The presence of the cyclopropyl group in (4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone hydrochloride distinguishes it from similar compounds. This group can influence the compound’s chemical reactivity, stability, and biological activity, making it unique and potentially more effective in certain applications.

Properties

IUPAC Name

[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3.ClH/c1-17-9-12(14(16-17)22-2)15(21)19-7-5-18(6-8-19)10-13(20)11-3-4-11;/h9,11,13,20H,3-8,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWKYWSDHDYPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.